2-(2,4-dichlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
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Description
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2,4-D, is the plant growth hormone system . It acts as a synthetic auxin, a type of plant growth regulator .
Mode of Action
2,4-D interacts with its targets by mimicking the action of the natural plant hormone auxin . Its main function is to control root elongation and cell production by disrupting the actin cytoskeleton .
Biochemical Pathways
The compound affects the auxin signaling pathway , leading to uncontrolled and unsustainable growth in plants . This results in stem curling and leaf wilting, eventually causing the death of the plant .
Pharmacokinetics
The ADME properties of 2,4-D are such that it is slightly soluble in water but easily soluble in organic solvents . It is usually used in the form of ammonium salt . The compound is considered relatively neutral .
Result of Action
The molecular and cellular effects of 2,4-D’s action result in uncontrolled and unsustainable growth in plants, leading to their eventual death . As a herbicide, 2,4-D is widely used to control broadleaf weeds, woody plants, and aquatic weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-D. It exhibits degradation ability through the presence of microorganisms in soil and water . Improper use can result in its residue in water bodies, soil, and fruits and vegetables, posing potential risks to the environment and humans .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2S2/c1-8-20-15-13(25-8)5-3-11-16(15)26-17(21-11)22-14(23)7-24-12-4-2-9(18)6-10(12)19/h2-6H,7H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJKSOJJVVEFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
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